3-((4-(azepane-1-carbonyl)cyclohexyl)methyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a thieno[3,2-d]pyrimidine core, an azepane ring, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Azepane Ring: This step may involve nucleophilic substitution or addition reactions to introduce the azepane moiety.
Functionalization of the Cyclohexyl and Phenyl Groups: These steps often involve selective alkylation or acylation reactions to attach the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The binding of the compound to these targets can modulate their activity, leading to the desired therapeutic effect. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Azepane-Containing Molecules: Molecules that feature the azepane ring but differ in other structural aspects.
Cyclohexyl and Phenyl Substituted Compounds: Compounds with similar substituents but different core structures.
Uniqueness
3-{[4-(AZEPANE-1-CARBONYL)CYCLOHEXYL]METHYL}-1-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of a thieno[3,2-d]pyrimidine core, an azepane ring, and specific cyclohexyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H35N3O3S |
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Molecular Weight |
493.7 g/mol |
IUPAC Name |
3-[[4-(azepane-1-carbonyl)cyclohexyl]methyl]-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H35N3O3S/c1-20-6-8-21(9-7-20)18-30-24-14-17-35-25(24)27(33)31(28(30)34)19-22-10-12-23(13-11-22)26(32)29-15-4-2-3-5-16-29/h6-9,14,17,22-23H,2-5,10-13,15-16,18-19H2,1H3 |
InChI Key |
VWMJZKXKQXHFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCCCCC5)SC=C3 |
Origin of Product |
United States |
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